molecular formula C19H21BrN4S B12132066 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12132066
M. Wt: 417.4 g/mol
InChI Key: OCXOMJMOXOJGJS-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromobenzyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and debrominated products.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and triazole groups.

    Material Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bromobenzyl and tert-butylphenyl groups can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butylphenyl group in 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine provides steric hindrance and lipophilicity, which can influence its biological activity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H21BrN4S

Molecular Weight

417.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21BrN4S/c1-19(2,3)15-8-6-14(7-9-15)17-22-23-18(24(17)21)25-12-13-4-10-16(20)11-5-13/h4-11H,12,21H2,1-3H3

InChI Key

OCXOMJMOXOJGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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